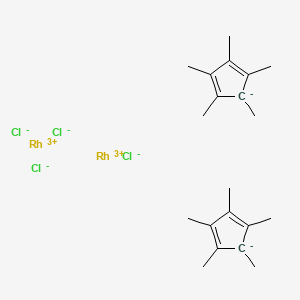

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is a dark red, air-stable, diamagnetic solid . It is used as a catalyst for various reactions including amidation, reductive alkylation, hydrogenation, chiral hydrogenation . It is also used as a catalyst for oxidative olefination reactions, C-C bond cleavage of secondary alcohols, and oxidative annulation of pyridine .

Synthesis Analysis

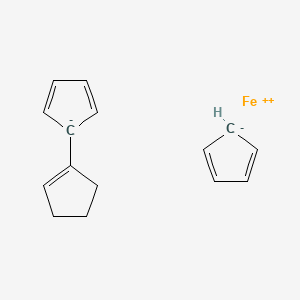

The compound is prepared by the reaction of rhodium trichloride trihydrate and pentamethylcyclopentadiene in hot methanol, from which the product precipitates . It was first prepared by the reaction of hydrated rhodium trichloride with hexamethyl Dewar benzene .Molecular Structure Analysis

The compound has idealized C2h symmetry. Each metal center is pseudo-octahedral .Chemical Reactions Analysis

This compound is used as a catalyst for amidation, reductive alkylation, hydrogenation, chiral hydrogenation reactions . It is also used as a catalyst for oxidative olefination reactions, C-C bond cleavage of secondary alcohols, oxidative annulation of pyridine .Physical And Chemical Properties Analysis

The compound is a red to brown crystalline solid . It is soluble in dichloromethane and chloroform .Wissenschaftliche Forschungsanwendungen

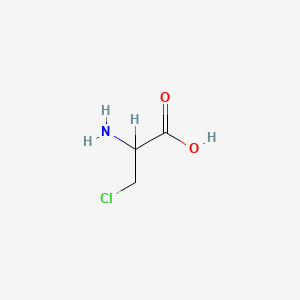

Catalyst for Amidation

“Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer” is used as a catalyst for amidation . Amidation is a process where an amide is produced from a carboxylic acid and an amine. This reaction is crucial in the synthesis of a wide range of pharmaceuticals and biologically active compounds.

Catalyst for Reductive Alkylation

This compound also serves as a catalyst for reductive alkylation . Reductive alkylation is a method used in organic chemistry to alkylate amines in a way that the resulting product is a secondary or tertiary amine.

Catalyst for Hydrogenation

“Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer” is used as a catalyst for hydrogenation . Hydrogenation is a chemical reaction between molecular hydrogen (H2) and another compound or element, usually in the presence of a catalyst. This process is commonly used in the food industry to convert unsaturated fats to saturated fats.

Catalyst for Chiral Hydrogenation Reactions

This compound is used as a catalyst for chiral hydrogenation reactions . Chiral hydrogenation is a type of asymmetric hydrogenation that is used to create chiral molecules, which are molecules that cannot be superimposed on their mirror images. These molecules are important in the field of pharmaceuticals and agrochemicals.

Catalyst for Oxidative Olefination Reactions

“Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer” is used as a catalyst for oxidative olefination reactions . Olefination is a chemical process that introduces an olefin unit into a molecule. This process is important in the synthesis of complex organic molecules.

Catalyst for C-C Bond Cleavage of Secondary Alcohols

This compound is used as a catalyst for the C-C bond cleavage of secondary alcohols . This process is important in the field of organic synthesis, where it can be used to create a variety of different compounds.

Catalyst for Oxidative Annulation of Pyridine

“Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer” is used as a catalyst for the oxidative annulation of pyridine . This process is used in the synthesis of complex organic molecules, particularly those containing a pyridine ring.

Catalyst for Ortho C-H Olefination of Phenol Derivatives

This compound is also used as a catalyst for the ortho C-H olefination of phenol derivatives . This process is used in the synthesis of complex organic molecules, particularly those containing a phenol group.

Wirkmechanismus

Target of Action

The primary target of Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is the C-H bond in organic compounds . The compound acts as a catalyst in various reactions, including amidation, reductive alkylation, and hydrogenation .

Mode of Action

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer interacts with its targets through a process known as C-H Activation . This involves the cleavage of a C-H bond and its subsequent replacement with a functional group . The Rh-μ-Cl bond in the compound is unstable and can react with various ligands to form Cp*RhCl2L type adducts .

Biochemical Pathways

The compound affects several biochemical pathways. It catalyzes oxidative olefination reactions, C-C bond cleavage of secondary alcohols, and oxidative annulation of pyridines . These reactions lead to the formation of new compounds with altered properties.

Result of Action

The action of Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer results in the formation of new compounds through the modification of existing ones . This can lead to significant changes in the molecular and cellular properties of the compounds it interacts with.

Action Environment

The action of Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer is influenced by environmental factors such as temperature, solvent, and the presence of other reactants . It is a dark red, diamagnetic solid that is stable in air . Its reactivity can be influenced by the polarity of the coordinating solvent .

Safety and Hazards

Zukünftige Richtungen

As a catalyst, Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer has potential applications in various chemical reactions. Its use in amidation, reductive alkylation, hydrogenation, chiral hydrogenation reactions, and oxidative olefination reactions suggests it could be further explored in the field of organic synthesis .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer involves the reaction of RhCl3 with pentamethylcyclopentadiene (C10H15) in the presence of a reducing agent.", "Starting Materials": [ "RhCl3", "Pentamethylcyclopentadiene", "Reducing agent (e.g. NaBH4)" ], "Reaction": [ "RhCl3 is dissolved in a suitable solvent (e.g. ethanol) and heated to reflux.", "Pentamethylcyclopentadiene is added dropwise to the reaction mixture.", "The reducing agent is added to the reaction mixture to reduce RhCl3 to RhCl2.", "The reaction mixture is stirred at reflux for several hours.", "The solvent is removed by evaporation under reduced pressure.", "The resulting solid is dissolved in a suitable solvent (e.g. dichloromethane).", "The solution is filtered to remove any insoluble impurities.", "The solvent is removed by evaporation under reduced pressure to yield the final product Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer." ] } | |

CAS-Nummer |

12354-85-7 |

Produktname |

Dichloro(pentamethylcyclopentadienyl)rhodium(iii)dimer |

Molekularformel |

C20H30Cl4Rh2 10* |

Molekulargewicht |

618.08 |

IUPAC-Name |

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;rhodium(3+);tetrachloride |

InChI |

InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4 |

SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3].[Rh+3] |

Herkunft des Produkts |

United States |

Q & A

Q1: How does Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer react with organophosphines, and what are the implications for its reactivity?

A1: Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer, [{(η5-C5Me5)RhCl2}2] (1), exhibits interesting reactivity with organophosphines. For example, it reacts with diphenylvinylphosphine to yield two major products: [(η5-C5Me5)Rh{CH2CHP(C6H5)2}Cl2] (2) and [(η5-C5Me5)Rh{CH2CHP(C6H5)2}Cl]2 (3) []. These products arise from the hydroalkylation of the pentamethylcyclopentadienyl (η5-C5Me5) ligand. This reactivity highlights the potential of this rhodium complex to engage in C-H activation and functionalization reactions, opening avenues for further exploration in organic synthesis and catalysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)

![17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1143637.png)